molecular formula C12H13NO2 B15167703 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one CAS No. 478918-54-6

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B15167703
CAS No.: 478918-54-6
M. Wt: 203.24 g/mol
InChI Key: OIGRYPMUJPBEJU-UHFFFAOYSA-N
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Description

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound features a phenyl group attached to a prop-1-en-1-yl moiety, which is further connected to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one typically involves the condensation of aldehydes with glycinates. This reaction is carried out under mild conditions to ensure high stereoselectivity and yield. For example, (E)-3-dimethylamino-2-methylprop-2-enal can be used as a key intermediate in the synthesis process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and applicability in various fields.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted oxazolidinones.

Scientific Research Applications

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Phenylprop-2-en-1-ol: This compound shares a similar phenylpropene structure but lacks the oxazolidinone ring.

    (E)-3-dimethylamino-2-methylprop-2-enal: Used as an intermediate in the synthesis of oxazolidinones.

    (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another compound with a similar propene structure but different functional groups.

Uniqueness

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a phenylpropene moiety and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

478918-54-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-phenylprop-1-enyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO2/c1-10(11-5-3-2-4-6-11)9-13-7-8-15-12(13)14/h2-6,9H,7-8H2,1H3

InChI Key

OIGRYPMUJPBEJU-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCOC1=O)C2=CC=CC=C2

Origin of Product

United States

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